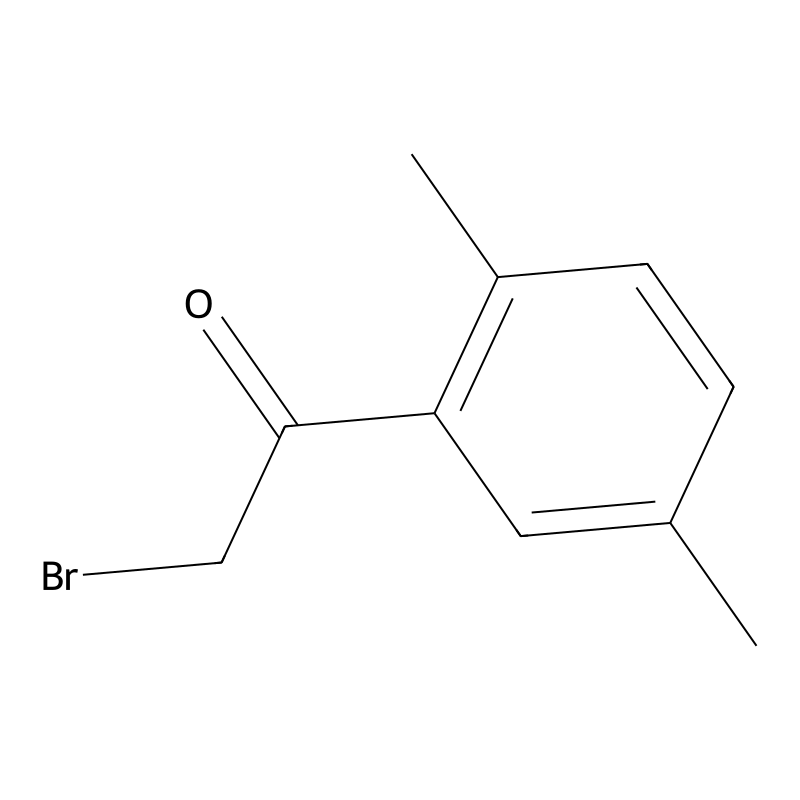

2-Bromo-1-(2,5-dimethylphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Early Discovery Research

Scientific Field: Early Discovery Research

Application Summary: This compound is provided to early discovery researchers as part of a collection of unique chemicals.

Methods of Application: The specific methods of application would depend on the individual research project.

Results or Outcomes: The outcomes would also depend on the individual research project.

Use in Synthesis of Imidazole Containing Compounds

Scientific Field: Organic Chemistry

Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties.

Methods of Application: The specific methods of application would involve organic synthesis procedures to create imidazole containing compounds.

Results or Outcomes: The outcomes of these syntheses are new compounds with potential therapeutic applications.

Use in Synthesis of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones

Scientific Field: Medicinal Chemistry

Application Summary: Synthesized lactones showed antineoplastic activity against canine cancer lines.

Methods of Application: The specific methods of application would involve organic synthesis procedures to create enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones.

Results or Outcomes: The outcomes of these syntheses are new compounds with potential antineoplastic activity.

Use in Psychoactive Substances

Scientific Field: Pharmacology

Application Summary: 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) has recently emerged as a new psychoactive substance (NPS).

Results or Outcomes: The outcomes of this application are psychoactive effects.

Use in Chemical Collections

Scientific Field: Chemical Research

Application Summary: This compound is provided to researchers as part of a collection of unique chemicals.

Use in Gas Chromatography

Scientific Field: Analytical Chemistry

Application Summary: This compound is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.

Methods of Application: The compound is vaporized and carried by an inert gas through a column.

Results or Outcomes: The outcomes of this application are the separation and analysis of compounds.

2-Bromo-1-(2,5-dimethylphenyl)ethanone, with the molecular formula C10H11BrO and a molecular weight of approximately 227.1 g/mol, is a brominated ketone that features a phenyl group substituted with two methyl groups at the 2 and 5 positions. This compound is characterized by its reactivity due to the presence of the bromine atom, which can participate in various

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new compounds.

- Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the electron-donating nature of the methyl groups.

The synthesis of 2-Bromo-1-(2,5-dimethylphenyl)ethanone can be achieved through several methods:

- Bromination of Acetophenone Derivatives: This method involves the bromination of 1-(2,5-dimethylphenyl)ethanone using bromine in an appropriate solvent.

- Friedel-Crafts Acylation: The compound can also be synthesized via Friedel-Crafts acylation by reacting 2,5-dimethylphenol with acetyl chloride in the presence of a Lewis acid catalyst followed by bromination.

- Halogen Exchange Reactions: This involves replacing another halogen (like chlorine) in a related compound with bromine under suitable conditions .

2-Bromo-1-(2,5-dimethylphenyl)ethanone has several applications in scientific research:

- Chemical Intermediate: It serves as an intermediate in organic synthesis for producing more complex molecules.

- Biochemical Research: The compound is utilized in proteomics and other biochemical studies due to its reactive nature .

- Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications against various diseases.

Interaction studies involving 2-Bromo-1-(2,5-dimethylphenyl)ethanone focus on its reactivity with biological molecules. For instance:

- Protein Binding: Investigations into how this compound interacts with proteins can reveal its potential as a drug candidate.

- Enzyme Inhibition: Studies may also assess its ability to inhibit specific enzymes, contributing to its evaluation in drug development contexts .

Several compounds share structural similarities with 2-Bromo-1-(2,5-dimethylphenyl)ethanone. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-1-(3,5-dimethylphenyl)ethanone | C10H11BrO | Similar structure; different position of methyl groups |

| 2-Bromo-1-(4-methylphenyl)ethanone | C10H11BrO | Contains a single methyl group on the phenyl ring |

| 4-Bromoacetophenone | C8H8BrO | Lacks methyl substitutions but has similar reactivity |

| 2-Bromo-1-(2,4-dimethylphenyl)ethanone | C10H11BrO | Different methyl substitution pattern on the phenyl ring |

Uniqueness

The uniqueness of 2-Bromo-1-(2,5-dimethylphenyl)ethanone lies in its specific arrangement of substituents on the phenyl ring and its potential biological activity stemming from this configuration. The presence of two methyl groups at the 2 and 5 positions enhances steric effects and electronic properties compared to other similar compounds, potentially influencing its reactivity and interactions in biological systems .

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant